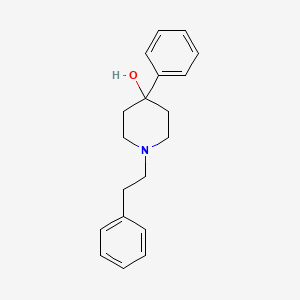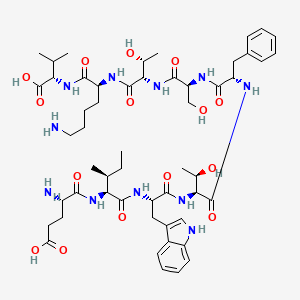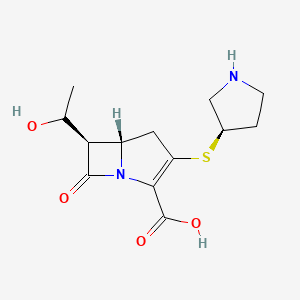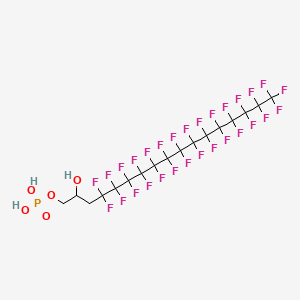
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate is a highly fluorinated compound Its structure includes a long perfluorinated carbon chain, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate typically involves the reaction of a perfluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate primarily undergoes substitution reactions due to the presence of the phosphate group. It can also participate in hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and amines, typically under mild heating.
Hydrolysis: Conducted using dilute acids or bases at elevated temperatures.
Major Products
The major products of these reactions include various substituted phosphates and fluorinated alcohols, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for use in medical imaging and as a component in certain pharmaceuticals.
Industry: Applied in the development of non-stick coatings and water-repellent materials.
Mécanisme D'action
The compound exerts its effects primarily through its hydrophobic and lipophobic properties, which are due to the extensive fluorination of the carbon chain. This makes it an effective barrier against water and oils. In biological systems, it interacts with cell membranes and proteins, potentially altering their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Uniqueness
Compared to similar compounds, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonacosafluoro-2-hydroxyheptadecyl dihydrogen phosphate is unique due to its phosphate group, which imparts additional reactivity and potential for functionalization. This makes it particularly valuable in applications requiring specific chemical modifications.
Propriétés
Numéro CAS |
94200-43-8 |
|---|---|
Formule moléculaire |
C17H8F29O5P |
Poids moléculaire |
874.17 g/mol |
Nom IUPAC |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl) dihydrogen phosphate |
InChI |
InChI=1S/C17H8F29O5P/c18-4(19,1-3(47)2-51-52(48,49)50)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)16(42,43)17(44,45)46/h3,47H,1-2H2,(H2,48,49,50) |
Clé InChI |
OPYLRJAHXRPJLM-UHFFFAOYSA-N |
SMILES canonique |
C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
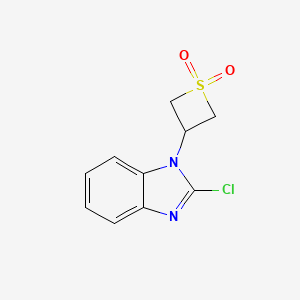
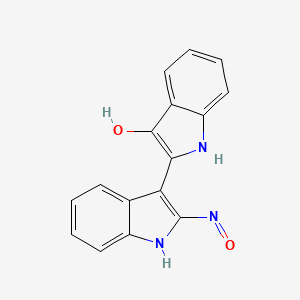
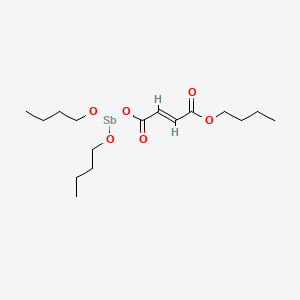
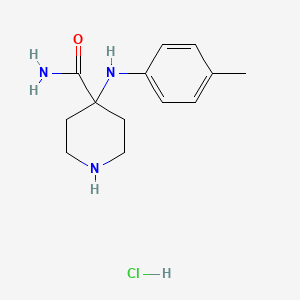
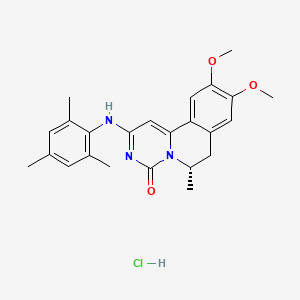
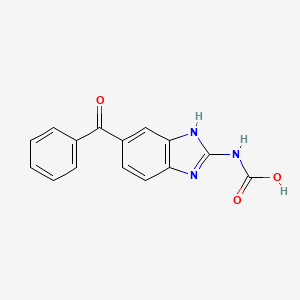
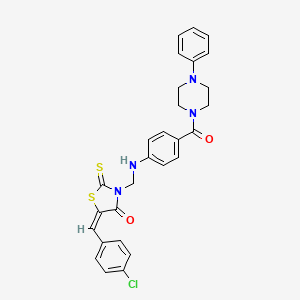
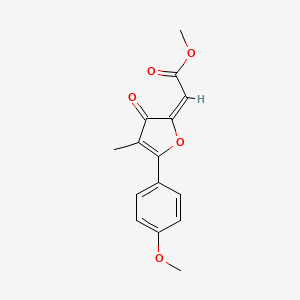
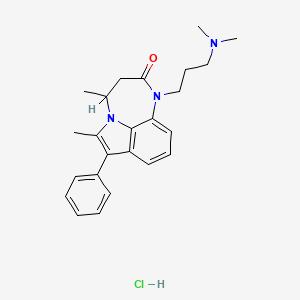
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
